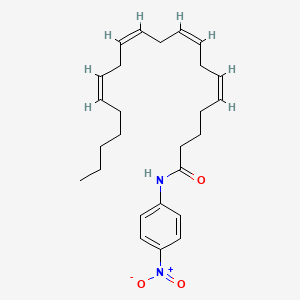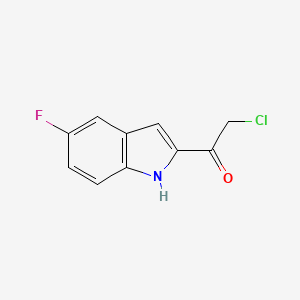
(S)-FTY-720 Phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-FTY-720 Phosphonate typically involves the introduction of a phosphonate group into the FTY-720 molecule. One common method is the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite to form the corresponding phosphonate ester. This reaction is often carried out under mild conditions using a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Michaelis-Arbuzov reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions: (S)-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
(S)-FTY-720 Phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways.
Medicine: Research focuses on its immunomodulatory properties and potential therapeutic applications in autoimmune diseases.
Industry: It is explored for use in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-FTY-720 Phosphonate involves its interaction with specific molecular targets. The compound is known to modulate sphingosine-1-phosphate receptors, which play a crucial role in immune cell trafficking. By binding to these receptors, this compound can alter the movement and function of immune cells, thereby exerting its immunomodulatory effects .
相似化合物的比较
Fingolimod (FTY-720): The parent compound of (S)-FTY-720 Phosphonate, known for its immunomodulatory properties.
Phosphonate Derivatives: Other phosphonate-containing compounds with similar chemical structures and biological activities.
Uniqueness: this compound is unique due to the presence of the phosphonate group, which enhances its chemical stability and biological activity compared to its parent compound, fingolimod. This modification allows for more targeted and effective interactions with molecular targets, making it a promising candidate for further research and development .
属性
CAS 编号 |
1142015-10-8 |
|---|---|
分子式 |
C20H36NO4P |
分子量 |
385.485 |
IUPAC 名称 |
[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 |
InChI 键 |
XDSPSYJWGHPIAZ-FQEVSTJZSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
同义词 |
P-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)
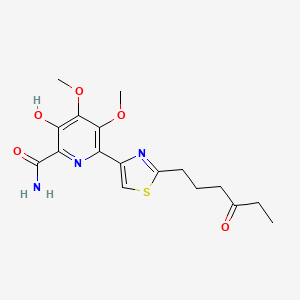
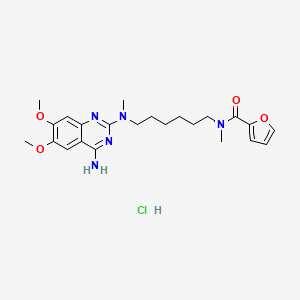
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)
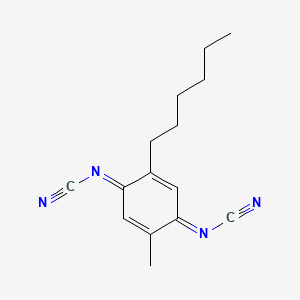
![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)
